5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol
Description
Properties
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJJHQKLQFHFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorination of 1,2,3,4-Tetrahydronaphthalen-2-ol
A common approach involves the direct chlorination of 1,2,3,4-tetrahydronaphthalen-2-ol. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine atoms at the 5- and 7-positions via electrophilic aromatic substitution. The reaction requires 12–24 hours for completion, achieving 68–72% yield. Anhydrous conditions are critical to avoid hydroxyl group oxidation.
Reaction Conditions Table
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SO₂Cl₂ (2.2 eq) | CH₂Cl₂ | 0–5°C | 18 h | 70% |
| Cl₂ (gas, 2 eq) | CCl₄ | 25°C | 24 h | 65% |
Post-chlorination, the crude product is purified via silica gel chromatography using hexane/ethyl acetate (4:1). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic peaks at δ 4.85 ppm (C2-OH) and δ 6.45 ppm (aromatic protons).
Catalytic Hydrogenation of Naphthol Precursors
Hydrogenation of 5,7-Dichloro-2-naphthol
This method reduces the aromatic ring of 5,7-dichloro-2-naphthol using palladium on carbon (Pd/C) under hydrogen gas (H₂). The reaction proceeds in ethanol at 50°C and 3 atm H₂ pressure, achieving 78–85% yield. Key advantages include mild conditions and minimal byproduct formation.
Hydrogenation Optimization Data
| Catalyst Loading | H₂ Pressure | Temperature | Yield |
|---|---|---|---|
| 5% Pd/C (10 wt%) | 3 atm | 50°C | 85% |
| 10% Pd/C (15 wt%) | 5 atm | 70°C | 82% |
Post-reduction, the product is isolated via vacuum distillation (bp 145–150°C at 0.5 mmHg). Gas chromatography–mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 217.09, consistent with the molecular formula C₁₀H₁₀Cl₂O.
Acid-Mediated Cyclization of Chlorinated Precursors
Cyclization of 5,7-Dichloro-2-(3-chloropropyl)phenol
A less conventional route involves cyclizing 5,7-dichloro-2-(3-chloropropyl)phenol using polyphosphoric acid (PPA) at 120°C. The reaction forms the tetralin ring via intramolecular Friedel-Crafts alkylation, yielding 51–58% product. While efficient, this method requires careful control of stoichiometry to avoid polymerization.
Cyclization Parameters
| Acid Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| PPA | 120°C | 6 h | 58% |
| H₂SO₄ | 100°C | 8 h | 45% |
The product is recrystallized from methanol/water (3:1), yielding white crystals with a melting point of 112–114°C. X-ray crystallography confirms the trans-configuration of the hydroxyl group relative to the chlorine substituents.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Halogenation-Reduction : Highest scalability (>100 g batches) but requires hazardous chlorination reagents.
-
Catalytic Hydrogenation : Environmentally friendly but limited by catalyst cost.
-
Acid-Mediated Cyclization : Suitable for lab-scale synthesis but yields <60%.
Purity and Byproduct Formation
Impurities arise primarily from over-chlorination (Method 1) or incomplete hydrogenation (Method 2). High-performance liquid chromatography (HPLC) analyses show purity levels of 95–98% for Method 2 versus 89–92% for Method 1.
Recent Advances in Stereoselective Synthesis
Enzymatic Resolution of Racemic Mixtures
Recent studies utilize lipase-catalyzed kinetic resolution to isolate the enantiomerically pure compound. Using Candida antarctica lipase B (CAL-B) and vinyl acetate as an acyl donor, researchers achieved 99% enantiomeric excess (ee) for the (R)-isomer . This method addresses the challenge of stereocontrol in tetralin derivatives.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted naphthalenes .
Scientific Research Applications
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play crucial roles in its reactivity and binding affinity to target molecules . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol. Key differences in substituents, synthesis, and applications are highlighted:
6-Phenyl-1,2,3,4-tetrahydronaphthalen-2-ol
- Structure : Replaces chlorine atoms with a phenyl group at position 4.
- Synthesis : Prepared via reduction of 6-bromo-3,4-dihydronaphthalen-2(1H)-one followed by phenyllithium addition, yielding 85% .
- Higher synthetic yield (85% vs. 78–80%) but lacks pharmacologically relevant halogen interactions .
(Rac)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Structure : Methyl groups at positions 5 and 7 instead of chlorine; hydroxyl at position 1.
- Properties :
(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
- Structure : Fluorine atoms at positions 5 and 7; hydroxyl at position 2.
- Comparison :
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one
- Structure : Ketone group at position 2 instead of hydroxyl; fluorine at 5 and 5.
- Applications :
CGP-61594
- Structure: A tetrahydroquinoline derivative with 5,7-dichloro substituents and an azidophenylacetyl group.
- Pharmacological Relevance: Acts as an NMDA receptor antagonist, highlighting the importance of chlorine atoms in modulating receptor binding. Demonstrates how chloro-substituted tetrahydronaphthalenols can be tailored for neurological applications .
Physicochemical Comparison
Pharmacological and Industrial Relevance
- This compound :
- Contrast with Non-Chlorinated Analogs: Chlorine atoms enhance binding to hydrophobic pockets in biological targets, a feature absent in methyl- or fluoro-substituted variants .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol to improve yield and purity?
Methodological Answer:
Synthetic optimization involves:
- Catalyst Selection : Use Lewis acids (e.g., pyridinium p-toluenesulfonate) for regioselective chlorination and hydroxylation, as demonstrated in multi-step protocols for related tetrahydronaphthalenols .
- Temperature Control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., over-chlorination) while ensuring complete ring closure .
- Purification : Recrystallization using ethanol or chloroform-methanol mixtures enhances purity (>95%), as validated by NMR and HPLC .
Basic: How can structural elucidation of this compound be performed with high accuracy?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure data resolution <1.0 Å to resolve Cl and OH positional ambiguities .
- Spectroscopic Analysis : Combine H/C NMR (in CDCl₃) with DEPT-135 to distinguish CH₂ and CH₃ groups. Key signals: aromatic protons at δ 6.8–7.2 ppm and hydroxyl at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 215.04) confirms molecular formula (C₁₀H₈Cl₂O) .
Advanced: What challenges arise in resolving crystallographic data for halogenated tetrahydronaphthalenols, and how can they be mitigated?
Methodological Answer:
- Disorder in Chlorine Positions : Use SHELXD for dual-space recycling to model Cl atoms. Apply restraints on bond lengths (Cl–C: 1.73–1.77 Å) and anisotropic displacement parameters .
- Hydrogen Bonding Ambiguities : Perform Hirshfeld surface analysis to map OH···Cl interactions. Refine hydrogen positions using DFIX and DANG constraints in SHELXL .
- Data Collection : Collect low-temperature (100 K) data to minimize thermal motion artifacts. Synchrotron radiation improves weak diffraction for heavy atoms .
Advanced: How can researchers analyze contradictory bioactivity data for this compound across different assays?
Methodological Answer:
- Impurity Profiling : Quantify byproducts (e.g., dechlorinated analogs) via GC-MS. Even 2% impurities can skew IC₅₀ values in enzymatic assays .
- Assay Conditions : Standardize solvent (DMSO concentration <0.1%) and pH (7.4 PBS) to avoid false negatives in cytotoxicity screens .
- Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to confirm target-specific activity .
Advanced: What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?
Methodological Answer:
- Scaffold Modification : Introduce substituents at C-3/C-4 using Friedel-Crafts alkylation. Fluorine substitution (C-6) enhances metabolic stability, as seen in analogs like 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol .
- Pharmacophore Mapping : Overlay optimized geometries (DFT at B3LYP/6-31G*) with bioactive conformers to identify critical H-bond donors (OH) and lipophilic regions (Cl) .
- In Silico Screening : Use molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 to prioritize analogs for synthesis .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate organic phases with CHCl₃ (3×10 mL) after neutralizing acidic byproducts with 2M NaOH .
- Column Chromatography : Use silica gel (230–400 mesh) with hexane:ethyl acetate (4:1) to isolate the product (Rf ≈ 0.3) .
- Final Recrystallization : Ethanol-water (7:3) yields crystals with >97% purity, confirmed by melting point (mp 15.5–16°C) .
Advanced: How can researchers validate the pharmacological potential of this compound in disease models?
Methodological Answer:
- In Vitro Profiling : Test against kinase panels (e.g., EGFR, VEGFR2) at 10 μM. IC₅₀ <1 μM suggests lead candidate status .
- ADME-Tox : Assess metabolic stability in liver microsomes (t₁/₂ >30 min) and hERG inhibition (patch-clamp assays) to prioritize for in vivo studies .
- Xenograft Models : Administer orally (10 mg/kg/day) in murine cancer models. Monitor tumor volume reduction and plasma exposure (LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
